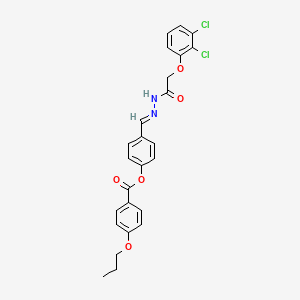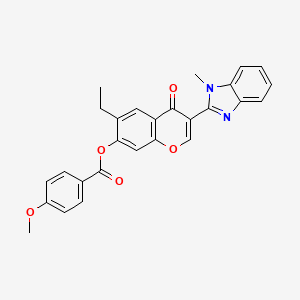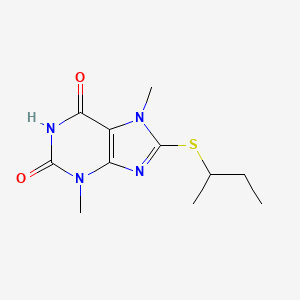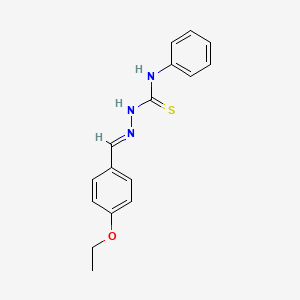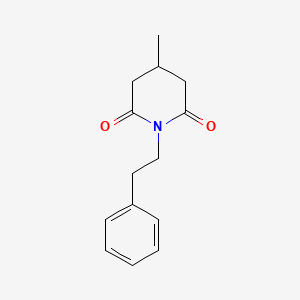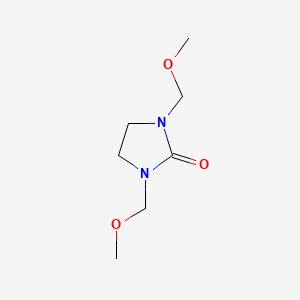
1,3-Bis(methoxymethyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methoxymethyl)imidazolidin-2-one is a chemical compound with the molecular formula C7H14N2O3 It is a derivative of imidazolidinone, characterized by the presence of two methoxymethyl groups attached to the nitrogen atoms of the imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(methoxymethyl)imidazolidin-2-one can be synthesized through the reaction of imidazolidinone with formaldehyde and methanol. The reaction typically involves the use of a catalyst, such as an acid or base, to facilitate the formation of the methoxymethyl groups. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinone compounds.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazolidinone compounds .
Applications De Recherche Scientifique
1,3-Bis(methoxymethyl)imidazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-bis(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(hydroxymethyl)imidazolidin-2-one: Similar in structure but with hydroxymethyl groups instead of methoxymethyl groups.
1,3-Dimethylimidazolidin-2-one: Lacks the methoxymethyl groups and has methyl groups instead.
2-Imidazolidone: The parent compound without any substituents on the nitrogen atoms.
Uniqueness
1,3-Bis(methoxymethyl)imidazolidin-2-one is unique due to the presence of methoxymethyl groups, which can enhance its sol
Propriétés
Numéro CAS |
2669-72-9 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1,3-bis(methoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C7H14N2O3/c1-11-5-8-3-4-9(6-12-2)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
CNZVQCYTFMIBMO-UHFFFAOYSA-N |
SMILES canonique |
COCN1CCN(C1=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15082226.png)
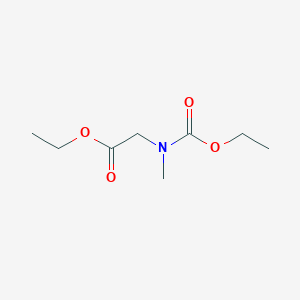
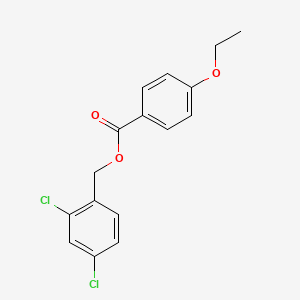

![5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082258.png)
